Product packaging for Bis(1,1-dimethylethoxy)dimethylsilane(Cat. No.:CAS No. 17744-86-4)

Bis(1,1-dimethylethoxy)dimethylsilane

Cat. No.: B100032
CAS No.: 17744-86-4
M. Wt: 204.38 g/mol
InChI Key: BGPNEHJZZDIFND-UHFFFAOYSA-N
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Description

Bis(1,1-dimethylethoxy)dimethylsilane ( 17744-86-4) is an organosilicon compound with the molecular formula C10H24O2Si and a molecular weight of 204.382 g/mol . This high-purity reagent is offered at a minimum of 96% purity for research applications . Key physical properties include a density of 0.843 g/cm³ and a boiling point of 148.8°C at 760 mmHg . Researchers should note its flash point of 36.6°C, classifying it as a flammable liquid, and handle it with appropriate safety precautions . In synthetic chemistry, dialkoxy dimethylsilanes like this compound are primarily valued as precursors or reagents in the formation of silicon-based protecting groups . These protecting groups are crucial in multi-step synthesis for temporarily masking reactive functional groups, such as alcohols, amines, and carboxylic acids, allowing for selective reactions elsewhere on the molecule . The tert-butoxy ligands offer specific steric and electronic properties that can influence the reagent's reactivity and stability, making it a versatile tool for chemists developing new synthetic methodologies and constructing complex molecules. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H24O2Si B100032 Bis(1,1-dimethylethoxy)dimethylsilane CAS No. 17744-86-4

Properties

CAS No.

17744-86-4

Molecular Formula

C10H24O2Si

Molecular Weight

204.38 g/mol

IUPAC Name

dimethyl-bis[(2-methylpropan-2-yl)oxy]silane

InChI

InChI=1S/C10H24O2Si/c1-9(2,3)11-13(7,8)12-10(4,5)6/h1-8H3

InChI Key

BGPNEHJZZDIFND-UHFFFAOYSA-N

SMILES

CC(C)(C)O[Si](C)(C)OC(C)(C)C

Canonical SMILES

CC(C)(C)O[Si](C)(C)OC(C)(C)C

Other CAS No.

17744-86-4

Synonyms

bis(1,1-dimethylethoxy)dimethylsilane

Origin of Product

United States

Scientific Research Applications

Surface Modification

One of the primary applications of bis(1,1-dimethylethoxy)dimethylsilane is in surface modification, particularly for enhancing hydrophobicity. The compound can be used to create hydrophobic coatings on various substrates, making them resistant to water and other polar solvents. This is particularly useful in:

  • Coating Technologies : It is employed in the formulation of coatings that require water repellency and durability.
  • Composite Materials : Used to protect materials such as concrete and metals from moisture ingress, thereby extending their lifespan.

Table 1: Properties of Hydrophobic Coatings

PropertyValue
Contact Angle>90°
Water Vapor PermeabilityHigh
Chemical ResistanceExcellent

Chemical Synthesis

In synthetic chemistry, this compound serves as a versatile reagent for various reactions:

  • Silylation Reactions : It can be used to introduce silyl groups into organic molecules, enhancing their stability and reactivity.
  • Protecting Group : Acts as a protecting group for alcohols and amines during multi-step syntheses, allowing for selective functionalization without interference from reactive sites.

Applications in Electronics

The compound is also significant in the electronics industry:

  • Precursor for Thin Film Deposition : It is utilized in atomic layer deposition (ALD) processes to create thin films with precise control over thickness and composition.
  • Silicon-Based Materials : Its ability to form silicon-containing materials makes it valuable in the production of semiconductors and other electronic components.

Case Study 1: Hydrophobic Coatings

A study demonstrated the effectiveness of this compound in creating hydrophobic surfaces on glass substrates. The treated surfaces exhibited a contact angle greater than 100°, significantly reducing water adhesion and promoting self-cleaning properties.

Case Study 2: Silylation of Pharmaceuticals

Research involving the silylation of non-steroidal anti-inflammatory drugs (NSAIDs) showed that this compound effectively modified the molecular structure, improving their volatility for gas chromatography analysis. This application highlights its utility in pharmaceutical development and analysis.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare Bis(1,1-dimethylethoxy)dimethylsilane with structurally related silanes and ethers, focusing on substituent effects, applications, and physicochemical properties.

Table 1: Comparative Properties of this compound and Analogues

Compound Name Molecular Formula Molecular Weight (g/mol) Key Properties/Applications LogP/Hydrophobicity Thermal Stability/Boiling Point (°C)
This compound C8H20O2Si 192.33 High steric bulk; protecting group in synthesis ~11.61 (estimated) ~300–400 (predicted)
tert-Butyl-[2-oxyethoxy]dimethylsilane C9H20O3Si 216.34 Antimicrobial SM in K. aerogenes extracts N/A N/A
Silane, (1,1-dimethylethyl)(3-hexynyloxy)dimethyl C12H24OSi 212.40 Intermediate in alkynylsilane synthesis N/A N/A
[[(1a,3b,5E,7E,22E)-9,10-Secoergosta-5,7,10(19),22-tetraene-1,3-diyl]bis(oxy)]bis[(1,1-dimethylethyl)dimethylsilane] C40H72O2Si2 641.17 Steroid-silane hybrid; niche pharmaceutical applications N/A N/A
Silane, (1,1-dimethylethyl)[(2,2-dimethyl-4-methylene-4H-1,3-dioxin-6-yl)oxy]dimethyl C13H24O3Si 256.41 Functionalized dioxane-silane hybrid; potential polymer precursor N/A N/A

Key Comparisons:

Substituent Effects on Reactivity this compound’s tert-butoxy groups provide greater steric hindrance compared to linear alkoxy substituents (e.g., methoxy or ethoxy), reducing nucleophilic attack rates and enhancing selectivity in protection/deprotection reactions . In contrast, Silane, (1,1-dimethylethyl)(3-hexynyloxy)dimethyl (C12H24OSi) contains a terminal alkyne group, enabling participation in click chemistry or Sonogashira coupling, which this compound cannot .

Hydrophobicity and Solubility The tert-butoxy groups in this compound contribute to a high logP value (~11.61), indicating extreme hydrophobicity. This property is critical for its use in non-polar reaction media or lipid-soluble formulations .

Thermal and Chemical Stability

  • This compound’s predicted boiling point (~300–400°C) aligns with other tert-butoxy silanes, reflecting stability under high-temperature conditions. This contrasts with hexynyloxy or dioxane-linked silanes (e.g., C13H24O3Si), which may decompose at lower temperatures due to strained heterocyclic systems .

Applications

  • This compound is primarily used in organic synthesis, whereas tert-butyl-[2-oxyethoxy]dimethylsilane has demonstrated antimicrobial activity in bacterial extracts .
  • The steroid-silane hybrid (C40H72O2Si2) exemplifies niche applications in drug delivery, leveraging silane hydrophobicity for membrane penetration .

Research Findings and Data Gaps

  • Synthetic Utility : and highlight the use of tert-butoxy groups in protecting strategies (e.g., carbamates and esters), suggesting analogous roles for this compound in silicon-based protection .
  • Data Limitations : Experimental data on solubility, vapor pressure, and acute toxicity for this compound are absent in the provided evidence, necessitating further study.

Preparation Methods

Reaction Mechanism and Stoichiometry

The substitution occurs in two sequential steps:

  • First substitution : Dichlorodimethylsilane reacts with tert-butanol in the presence of a base like triethylamine or sodium hydride, forming monochloromonoterbuthoxydimethylsilane.

  • Second substitution : The intermediate undergoes further reaction with tert-butanol to yield the final product.

The general equation is:

(CH3)2SiCl2+2 (CH3)3COHbase(CH3)2Si(O(CH3)3)2+2 HCl(\text{CH}3)2\text{SiCl}2 + 2\ (\text{CH}3)3\text{COH} \xrightarrow{\text{base}} (\text{CH}3)2\text{Si}(\text{O}(\text{CH}3)3)2 + 2\ \text{HCl}

Stoichiometric excess of tert-butanol (1.5–2.0 equivalents per chlorine) ensures complete substitution.

Optimization Parameters

  • Temperature : Reactions are conducted at 0–25°C to minimize side reactions like siloxane formation.

  • Solvent : Inert solvents such as tetrahydrofuran (THF) or diethyl ether enhance solubility and reaction homogeneity.

  • Base selection : Triethylamine is preferred for its ability to trap HCl without forming persistent byproducts.

Grignard and Organolithium Reagent Approaches

Alternative methods employ organometallic reagents to introduce tert-butoxy groups. These strategies are advantageous when starting from dimethylsilane derivatives with leaving groups other than chlorine.

Grignard Reagent-Mediated Synthesis

Grignard reagents like tert-butoxymagnesium bromide react with dichlorodimethylsilane in a stepwise manner:

(CH3)2SiCl2+2 (CH3)3COMgBr(CH3)2Si(O(CH3)3)2+2 MgBrCl(\text{CH}3)2\text{SiCl}2 + 2\ (\text{CH}3)3\text{COMgBr} \rightarrow (\text{CH}3)2\text{Si}(\text{O}(\text{CH}3)3)2 + 2\ \text{MgBrCl}

This method requires strict anhydrous conditions and inert atmospheres to prevent reagent decomposition.

Organolithium Reagents

Organolithium compounds, such as lithium tert-butoxide, offer faster reaction kinetics. For example:

(CH3)2SiCl2+2 (CH3)3COLi(CH3)2Si(O(CH3)3)2+2 LiCl(\text{CH}3)2\text{SiCl}2 + 2\ (\text{CH}3)3\text{COLi} \rightarrow (\text{CH}3)2\text{Si}(\text{O}(\text{CH}3)3)2 + 2\ \text{LiCl}

The use of cryogenic temperatures (−78°C) and coordinating solvents like THF suppresses unwanted side reactions.

Transesterification of Alkoxysilanes

Transesterification provides a pathway to this compound from less hindered alkoxysilanes. For instance, dimethyl diethoxysilane can react with tert-butanol under acid or base catalysis:

(CH3)2Si(OCH2CH3)2+2 (CH3)3COH(CH3)2Si(O(CH3)3)2+2 CH3CH2OH(\text{CH}3)2\text{Si}(\text{OCH}2\text{CH}3)2 + 2\ (\text{CH}3)3\text{COH} \rightleftharpoons (\text{CH}3)2\text{Si}(\text{O}(\text{CH}3)3)2 + 2\ \text{CH}3\text{CH}2\text{OH}

  • Catalysts : Titanium isopropoxide or sulfuric acid accelerates equilibrium attainment.

  • Yield enhancement : Continuous removal of ethanol via distillation drives the reaction forward.

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Key AdvantagesLimitations
Nucleophilic substitution75–85>95Simplicity, readily available reagentsHCl byproduct requires neutralization
Grignard reaction60–7090–95No acidic byproductsSensitive to moisture and oxygen
Transesterification50–6585–90Mild conditionsEquilibrium-driven, low atom economy

Q & A

Q. How is bis(1,1-dimethylethoxy)dimethylsilane typically utilized as a protecting group in organic synthesis?

this compound is widely employed to protect hydroxyl (-OH) groups in sterically hindered environments due to its bulky tert-butoxy substituents. For example, in the synthesis of alpha-calcidiol intermediates, it selectively protects hydroxyl groups at the 1,3-positions of steroidal systems, enabling subsequent functionalization of other reactive sites. The silyl ether formed is stable under basic and mildly acidic conditions but can be cleaved using fluorides (e.g., TBAF) or strong acids .

Q. What characterization techniques are critical for verifying the structure of this compound and its derivatives?

Mass spectrometry (MS) and nuclear magnetic resonance (NMR) are essential. For instance, the EPA/NIH Mass Spectral Database provides reference data for related silane derivatives, such as:

Molecular FormulaMolecular WeightCAS NumberCompound Name
C10H18O15431053-82-41-(1,1-Dimethylethoxy)cyclohexene
C12H20O18049826-51-94-(1,1-Dimethylethoxy)bicyclo[3.2.1]oct-2-ene

Cross-referencing experimental MS data with these entries ensures accurate identification . Proton NMR should show distinct signals for tert-butoxy (δ ~1.2 ppm, singlet) and dimethylsilyl groups (δ ~0.1–0.3 ppm).

Advanced Research Questions

Q. How can researchers resolve contradictions in mass spectral data when synthesizing novel silane derivatives?

Discrepancies often arise from isobaric interferences or fragmentation patterns. For example, cyclohexene derivatives with tert-butoxy groups (e.g., C10H18O, CAS 31053-82-4) may exhibit similar molecular ions to bicyclic analogs. Researchers should:

  • Compare fragmentation pathways using high-resolution MS (HRMS) to distinguish structural isomers.
  • Validate results with complementary techniques like infrared spectroscopy (C-O-Si stretching at ~1100 cm⁻¹) or X-ray crystallography .

Q. What strategies optimize the use of this compound as a silylating agent in moisture-sensitive reactions?

Key considerations include:

  • Solvent Choice: Anhydrous tetrahydrofuran (THF) or dichloromethane minimizes hydrolysis.
  • Catalyst Selection: Imidazole or DMAP accelerates silylation by scavenging HCl.
  • Temperature Control: Reactions performed at 0–25°C prevent premature cleavage of the silyl ether. For example, in the synthesis of aromatic hydroxyketones, this silane protects phenolic -OH groups during oxidation with nicotinic-chromic anhydride (NACAA) in methylene chloride .

Q. How does steric hindrance influence the reactivity of this compound in multi-step syntheses?

The bulky tert-butoxy groups reduce nucleophilic attack on the silicon center, enhancing stability but limiting reactivity. This property is advantageous in sequential protection-deprotection strategies. For instance, in peptide synthesis, it allows orthogonal protection of serine or lysine residues when combined with acid-labile groups (e.g., Boc) .

Methodological Considerations

Designing experiments to analyze the stability of silyl ethers under varying pH conditions

  • Protocol:

Prepare silylated compounds (e.g., protected alcohols or phenols).

Expose them to buffered solutions (pH 1–14) at 25°C.

Monitor deprotection kinetics via HPLC or NMR.

  • Key Finding: Silyl ethers derived from this compound are stable at pH 3–10 but hydrolyze rapidly under strongly acidic (pH < 2) or basic (pH > 11) conditions .

Addressing low yields in silylation reactions involving sterically crowded substrates

  • Troubleshooting Steps:
  • Increase reaction time (24–48 hours) or silane equivalents (2–3 eq).
  • Use ultrasonic irradiation to enhance mixing in viscous media.
  • Replace dimethylsilane with less hindered analogs (e.g., TBSCl) for challenging substrates .

Data Contradiction Analysis

Interpreting conflicting NMR data for silane-protected intermediates

  • Case Study: A protected steroid derivative shows unexpected splitting in the tert-butoxy NMR signal.
  • Resolution:
  • Check for diastereomerism caused by chiral centers in the substrate.
  • Analyze coupling constants in 2D NMR (COSY, HSQC) to confirm spatial proximity of protons.
  • Compare with literature data for analogous compounds .

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